
3-(Hydroxymethyl)-4-methoxybenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Hydroxymethyl)-4-méthoxybenzonitrile est un composé organique qui présente un cycle benzénique substitué par un groupe hydroxyméthyle, un groupe méthoxy et un groupe nitrile.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 3-(Hydroxymethyl)-4-méthoxybenzonitrile peut être réalisée par plusieurs méthodes. Une approche courante implique la réaction du 4-méthoxybenzaldéhyde avec le chlorhydrate d'hydroxylamine pour former l'oxime correspondante, suivie d'une déshydratation pour donner le nitrile. Une autre méthode implique la cyanation directe de l'alcool 4-méthoxybenzylique à l'aide de bromure de cyanogène en conditions basiques.
Méthodes de production industrielle
La production industrielle du 3-(Hydroxymethyl)-4-méthoxybenzonitrile implique généralement des réactions à grande échelle utilisant des conditions optimisées pour maximiser le rendement et la pureté. Le choix des réactifs et des conditions réactionnelles est crucial pour garantir l'efficacité et la rentabilité du processus.
Analyse Des Réactions Chimiques
Types de réactions
Le 3-(Hydroxymethyl)-4-méthoxybenzonitrile subit diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxyméthyle peut être oxydé en acide carboxylique à l'aide d'agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : Le groupe nitrile peut être réduit en amine à l'aide d'agents réducteurs tels que l'hydrure de lithium et d'aluminium ou l'hydrogénation catalytique.
Substitution : Le groupe méthoxy peut être substitué par d'autres groupes fonctionnels par des réactions de substitution aromatique nucléophile.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu alcalin.
Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.
Substitution : Méthylate de sodium dans le méthanol pour la substitution aromatique nucléophile.
Principaux produits formés
Oxydation : 3-(Carboxyméthyl)-4-méthoxybenzonitrile.
Réduction : 3-(Hydroxymethyl)-4-méthoxybenzylamine.
Substitution : Divers dérivés substitués en fonction du nucléophile utilisé.
Applications De Recherche Scientifique
Le 3-(Hydroxymethyl)-4-méthoxybenzonitrile a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes.
Biologie : Étudié pour son activité biologique potentielle et ses interactions avec les biomolécules.
Médecine : Exploré pour son utilisation potentielle dans le développement de médicaments en raison de ses caractéristiques structurales.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.
5. Mécanisme d'action
Le mécanisme d'action du 3-(Hydroxymethyl)-4-méthoxybenzonitrile dépend de son application spécifique. Dans les systèmes biologiques, il peut interagir avec les enzymes ou les récepteurs, influençant les voies biochimiques. Les groupes hydroxyméthyle et méthoxy peuvent participer à des liaisons hydrogène et à d'autres interactions, tandis que le groupe nitrile peut agir comme un centre électrophile.
Mécanisme D'action
The mechanism of action of 3-(Hydroxymethyl)-4-methoxybenzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The hydroxymethyl and methoxy groups can participate in hydrogen bonding and other interactions, while the nitrile group can act as an electrophilic center.
Comparaison Avec Des Composés Similaires
Composés similaires
4-Méthoxybenzonitrile : Manque le groupe hydroxyméthyle, ce qui le rend moins polyvalent dans certaines réactions.
3-Hydroxymethylbenzonitrile :
4-Hydroxy-3-méthoxybenzonitrile : Structure similaire mais avec un groupe hydroxyle au lieu d'un groupe hydroxyméthyle, ce qui conduit à des propriétés chimiques différentes.
Unicité
Le 3-(Hydroxymethyl)-4-méthoxybenzonitrile est unique en raison de la présence à la fois de groupes hydroxyméthyle et méthoxy, qui offrent une combinaison de réactivité et de stabilité. Cela en fait un intermédiaire précieux en synthèse organique et un candidat potentiel pour diverses applications dans la recherche et l'industrie.
Propriétés
Numéro CAS |
25978-75-0 |
|---|---|
Formule moléculaire |
C9H9NO2 |
Poids moléculaire |
163.17 g/mol |
Nom IUPAC |
3-(hydroxymethyl)-4-methoxybenzonitrile |
InChI |
InChI=1S/C9H9NO2/c1-12-9-3-2-7(5-10)4-8(9)6-11/h2-4,11H,6H2,1H3 |
Clé InChI |
MUJVHPVZSZMEQW-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C#N)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


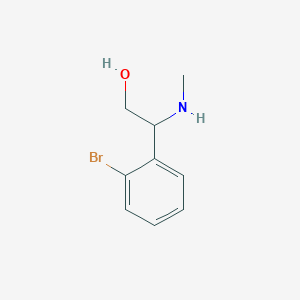
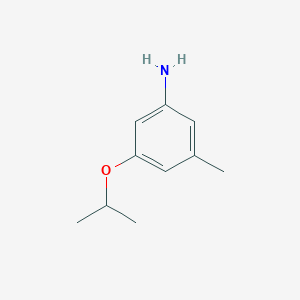
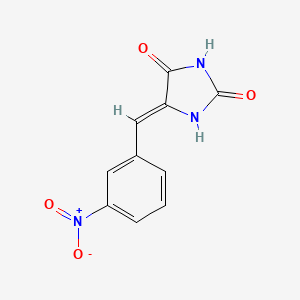
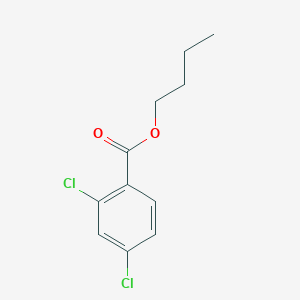
![1,2-Ethanediamine, N1,N1-diethyl-1-[2-(trifluoromethoxy)phenyl]-](/img/structure/B12115156.png)
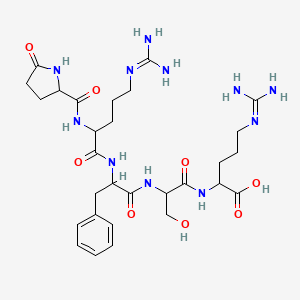
![3-(prop-2-en-1-yl)tetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide](/img/structure/B12115168.png)

![3-Methyl-3-{[(phenylamino)thioxomethyl]amino}thiolane-1,1-dione](/img/structure/B12115177.png)

![3-[(Dimethylamino)sulfonyl]thiolane-1,1-dione](/img/structure/B12115197.png)
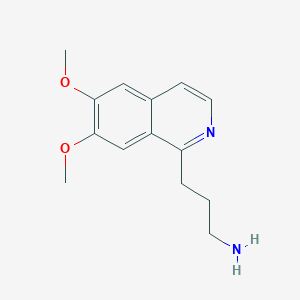
![Methyl-[3-(3-trifluoromethyl-phenyl)-propyl]-amine](/img/structure/B12115217.png)
![3-{[(3-Methylphenyl)amino]sulfonyl}thiolane-1,1-dione](/img/structure/B12115220.png)
